molecular formula C8H8O2 B7805260 Furfuralacetone

Furfuralacetone

Cat. No.: B7805260
M. Wt: 136.15 g/mol
InChI Key: GBKGJMYPQZODMI-UHFFFAOYSA-N
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Description

Furfuralacetone is an organic compound derived from the condensation of furfural and acetone. It is a versatile intermediate used in the synthesis of various chemicals and fuels. The compound is notable for its potential in producing renewable biofuels and valuable chemicals from biomass-derived furfural.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuralacetone is typically synthesized through the aldol condensation of furfural and acetone. This reaction is catalyzed by solid-base catalysts such as magnesium-aluminum mixed oxides. The reaction is carried out at elevated temperatures (around 373 K) and pressures (100 psi) to achieve high yields .

Industrial Production Methods: In industrial settings, the aldol condensation of furfural and acetone is performed in continuous flow reactors. The process involves the use of commercial catalysts like ruthenium on carbon (Ru/C) for hydrogenation and deoxygenation steps. This method ensures efficient production of this compound with high purity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form furoic acid and other oxidized derivatives.

    Reduction: Hydrogenation of this compound leads to the formation of saturated compounds like 2-butyltetrahydrofuran.

    Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of catalysts like Ru/C is used for hydrogenation.

    Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products:

    Oxidation: Furoic acid

    Reduction: 2-butyltetrahydrofuran

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Furfuralacetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furfuralacetone involves its participation in aldol condensation reactions. The compound’s carbonyl group reacts with nucleophiles, leading to the formation of various products. The molecular targets include carbonyl compounds and nucleophiles, and the pathways involve aldol condensation and subsequent hydrogenation or oxidation steps .

Comparison with Similar Compounds

    Furfural: A precursor to furfuralacetone, used in the synthesis of various chemicals.

    5-Hydroxymethylfurfural: Another biomass-derived compound with similar applications in biofuel production.

    Levulinic Acid: A platform chemical derived from biomass, used in the production of bio-based chemicals.

Uniqueness of this compound: this compound stands out due to its ability to undergo multiple types of chemical reactions, making it a versatile intermediate.

Properties

IUPAC Name

4-(furan-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKGJMYPQZODMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25398-39-4
Details Compound: 3-Buten-2-one, 4-(2-furanyl)-, homopolymer
Record name 3-Buten-2-one, 4-(2-furanyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25398-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2025345
Record name Furfural acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-15-4
Record name Furfurylideneacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfural acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2025345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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